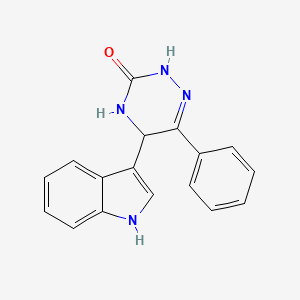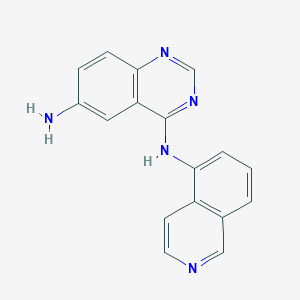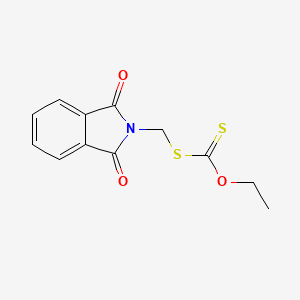
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate typically involves the reaction of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Tert-butyl carbamate
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Comparison:
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a thiazole ring, which imparts different chemical properties and biological activities compared to the quinazolinone ring in tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate .
- Tert-butyl carbamate is a simpler molecule with a carbamate group, lacking the complex ring structure of the quinazolinone derivative .
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate contains a polyether chain, which significantly alters its solubility and reactivity compared to the quinazolinone derivative .
The unique structure of this compound, particularly the quinazolinone ring, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H20N4O3 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)15-7-4-5-9-8(6-7)10(18)17-11(14)16-9/h7H,4-6H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
InChI-Schlüssel |
QWKFZNMQZJXZDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


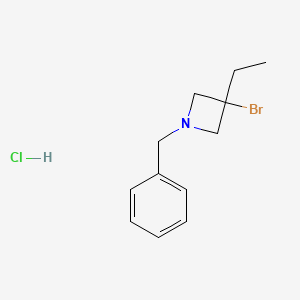
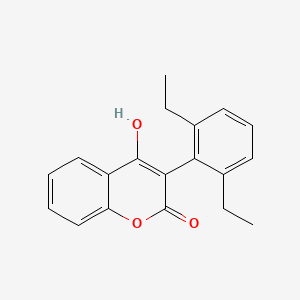

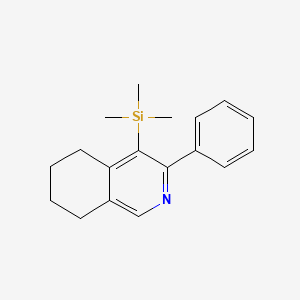
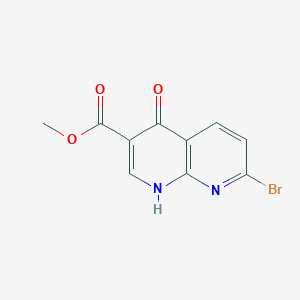
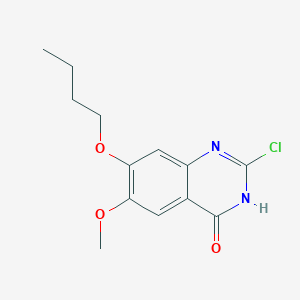

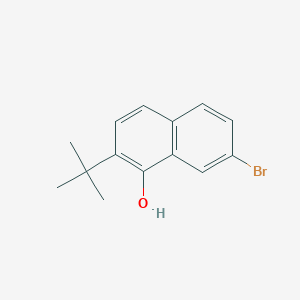

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
